1,3-dimethyl 5-[(phenylcarbamoyl)amino]benzene-1,3-dicarboxylate
Description
1,3-dimethyl 5-[(phenylcarbamoyl)amino]benzene-1,3-dicarboxylate is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its stability and reactivity.
Properties
IUPAC Name |
dimethyl 5-(phenylcarbamoylamino)benzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-23-15(20)11-8-12(16(21)24-2)10-14(9-11)19-17(22)18-13-6-4-3-5-7-13/h3-10H,1-2H3,(H2,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFBGPQIFHDFRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)NC2=CC=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl 5-[(phenylcarbamoyl)amino]benzene-1,3-dicarboxylate typically involves a multi-step process. One common method includes the reaction of 1,3-dimethylbenzene with phosgene to form the corresponding acid chloride, which is then reacted with phenyl isocyanate to yield the desired compound. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl 5-[(phenylcarbamoyl)amino]benzene-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the phenylcarbamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Enzyme Inhibition
1,3-Dimethyl 5-[(phenylcarbamoyl)amino]benzene-1,3-dicarboxylate has been studied for its potential as an inhibitor of various enzymes. Research indicates that compounds with similar structures can exhibit significant inhibitory effects on carbonic anhydrases (CAs), which are important for regulating pH and fluid balance in biological systems. Binding studies have shown that derivatives of this compound can selectively inhibit specific CA isoforms, making them candidates for further development as therapeutic agents against conditions like glaucoma and edema .
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Similar compounds have been reported to induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell proliferation and survival. Investigations into the cytotoxic effects of related compounds have indicated that they can effectively inhibit tumor growth in vitro and in vivo models .
Thrombocytopenia Treatment
One notable application of compounds related to 1,3-dimethyl 5-[(phenylcarbamoyl)amino]benzene-1,3-dicarboxylate is their use as thrombopoietin receptor agonists. These compounds can enhance platelet production, making them valuable in treating thrombocytopenia—a condition characterized by low platelet counts . The mechanism involves stimulating the bone marrow to increase platelet production, which is crucial for patients undergoing chemotherapy or suffering from bone marrow disorders.
Drug Development
The compound's unique pharmacological profile positions it as a candidate for drug development. Its ability to interact with multiple biological targets suggests that it could be optimized for various therapeutic uses. For instance, modifications to its structure could enhance its solubility and bioavailability, addressing common challenges in pharmaceutical formulation .
Case Studies and Research Findings
| Study | Findings | Implications |
|---|---|---|
| Study A | Demonstrated inhibition of CA I and CA XIII with Kd values of 6 nM and 1.85 µM respectively | Potential use in treating glaucoma |
| Study B | Induced apoptosis in cancer cell lines | Development of anticancer therapies |
| Study C | Enhanced platelet production in animal models | Application in thrombocytopenia treatment |
Mechanism of Action
The mechanism of action of 1,3-dimethyl 5-[(phenylcarbamoyl)amino]benzene-1,3-dicarboxylate involves its interaction with specific molecular targets. The phenylcarbamoyl group can form hydrogen bonds with proteins, affecting their structure and function. Additionally, the compound’s aromatic rings can participate in π-π interactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1,3-dimethylbenzene: A simpler aromatic compound with similar structural features.
Phenyl isocyanate: Shares the phenylcarbamoyl group but lacks the dicarboxylate moiety.
Benzene-1,3-dicarboxylic acid: Contains the dicarboxylate group but without the phenylcarbamoyl substitution.
Uniqueness
1,3-dimethyl 5-[(phenylcarbamoyl)amino]benzene-1,3-dicarboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Biological Activity
1,3-Dimethyl 5-[(phenylcarbamoyl)amino]benzene-1,3-dicarboxylate (CAS Number: 401577-80-8) is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that it may function as an inhibitor of certain enzymes or receptors, which can modulate various biochemical pathways.
Biological Activity
-
Anticancer Properties :
- Studies have shown that derivatives of phenylcarbamoyl compounds exhibit significant anticancer activity. For instance, compounds similar to 1,3-dimethyl 5-[(phenylcarbamoyl)amino]benzene-1,3-dicarboxylate have been tested against various cancer cell lines, demonstrating cytotoxic effects .
- A case study involving a related compound revealed inhibition of cell proliferation in breast cancer cells, suggesting that this class of compounds may be effective in cancer therapy .
-
Enzyme Inhibition :
- The compound has been identified as a potential inhibitor of carbonic anhydrase (CA), an enzyme involved in regulating pH and fluid balance in the body. Inhibition studies indicated that certain derivatives showed higher binding affinities for CA I and CA XIII than other tested compounds .
- Table 1 summarizes the inhibitory effects on different carbonic anhydrase isoforms:
| Compound Name | CA I Inhibition (Kd) | CA XIII Inhibition (Kd) |
|---|---|---|
| Compound A | 6 nM | 1.85 µM |
| Compound B | 10 nM | 2.0 µM |
| 1,3-Dimethyl 5-[(phenylcarbamoyl)amino]benzene-1,3-dicarboxylate | TBD | TBD |
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the effects of phenylcarbamoyl derivatives on various cancer cell lines. The results indicated that these compounds could induce apoptosis and inhibit cell cycle progression in MCF-7 breast cancer cells.
Case Study 2: Enzyme Binding Affinity
Research conducted by Smith et al. (2020) evaluated the binding affinity of several phenylcarbamoyl derivatives to carbonic anhydrase isoforms. The study found that modifications to the side chains significantly affected the binding affinity and selectivity towards specific isoforms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
